molecular formula C17H17ClFN3O5S B2916457 N-(3-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251690-78-4

N-(3-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2916457
CAS No.: 1251690-78-4
M. Wt: 429.85
InChI Key: PGWPGPFWBBZETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-fluorophenyl group, a morpholine sulfonyl group, and a dihydropyridinyl acetamide moiety. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O5S/c18-14-9-12(1-3-15(14)19)20-16(23)11-21-10-13(2-4-17(21)24)28(25,26)22-5-7-27-8-6-22/h1-4,9-10H,5-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWPGPFWBBZETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the chloro-fluorophenyl intermediate:

    Synthesis of the morpholine sulfonyl intermediate: Morpholine is reacted with sulfonyl chloride to form the morpholine sulfonyl group.

    Coupling of intermediates: The chloro-fluorophenyl intermediate is coupled with the morpholine sulfonyl intermediate using appropriate coupling reagents and conditions.

    Formation of the dihydropyridinyl acetamide moiety:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-(3-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can be compared with other similar compounds, such as:

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares the chloro-fluorophenyl group but has a different heterocyclic core.

    N-(3-chloro-4-fluorophenyl)-3-boronobenzamide: This compound also contains the chloro-fluorophenyl group but includes a boronobenzamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, enzyme inhibition, and other therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C18H19ClFN3O4S\text{C}_{18}\text{H}_{19}\text{ClF}\text{N}_3\text{O}_4\text{S}

This structure incorporates a chloro-fluorophenyl moiety, a morpholine sulfonyl group, and a dihydropyridine derivative, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with morpholine and pyridine functionalities have shown effectiveness against various pathogens.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Pseudomonas aeruginosa0.400.45

These values suggest that this compound may exhibit similar antimicrobial efficacy due to its structural components.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Studies have reported its activity against key enzymes involved in bacterial resistance mechanisms.

Enzyme IC50 (µM)
DNA Gyrase12.27 - 31.64
Dihydrofolate Reductase (DHFR)0.52 - 2.67

These findings indicate that the compound could serve as a lead molecule for the development of new antibacterial agents targeting these enzymes.

Study on Antibiofilm Activity

A study evaluated the antibiofilm potential of similar compounds, revealing that derivatives could significantly reduce biofilm formation in Staphylococcus aureus. The results showed a reduction rate of up to 70% compared to untreated controls, highlighting the importance of structural features in enhancing biofilm inhibition.

Pharmacokinetic Properties

Pharmacokinetic studies suggest that compounds with morpholine and sulfonamide groups exhibit favorable absorption and distribution characteristics. These properties are critical for therapeutic efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide?

  • Methodology :

  • Step 1 : Use a nucleophilic substitution reaction to introduce the morpholine-4-sulfonyl group onto the pyridine scaffold. This requires activating the sulfone group via reagents like chlorosulfonic acid or sulfur trioxide .
  • Step 2 : Couple the substituted pyridinone with N-(3-chloro-4-fluorophenyl)acetamide using a peptide coupling agent (e.g., EDC/HOBt) in dichloromethane (DCM) under nitrogen atmosphere .
  • Purification : Column chromatography (silica gel, gradient elution with DCM/methanol) followed by recrystallization from ethyl acetate .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR chemical shifts with computational predictions (e.g., using ACD/Labs or ChemDraw). For example, the morpholine sulfonyl group typically shows resonances at δ 3.6–3.8 ppm (morpholine protons) and δ 125–130 ppm (sulfonyl carbon) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions in the acetamide moiety) to validate stereoelectronic properties .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : If conflicting IC50_{50} values arise in kinase inhibition assays:

  • Experimental Design :

Validate assay conditions (e.g., ATP concentration, buffer pH) across studies.

Use orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding kinetics .

  • Data Analysis : Perform molecular dynamics simulations to assess conformational flexibility of the dihydropyridinone ring, which may influence target engagement .

Q. How to optimize solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt Formation : Screen counterions (e.g., HCl, mesylate) using pH-solubility profiling .
  • Co-crystallization : Explore co-formers (e.g., cyclodextrins) to enhance aqueous solubility while maintaining crystallinity .

Q. What computational tools predict metabolic stability of the morpholine sulfonyl group?

  • In Silico Workflow :

Use MetaSite or GLORYx to identify vulnerable sites (e.g., sulfonamide hydrolysis or morpholine oxidation) .

Validate predictions with in vitro hepatic microsome assays (human/rodent) and LC-HRMS metabolite profiling .

Experimental Design & Validation

Designing a SAR study for the pyridinone core:

  • Key Modifications :

  • Replace morpholine sulfonyl with piperazine sulfonyl to assess steric effects.
  • Introduce electron-withdrawing groups (e.g., nitro) at the 3-chloro-4-fluorophenyl ring to probe electronic contributions .
    • Assays :
  • In vitro : Enzyme inhibition (e.g., kinase panel) at 1–100 µM.
  • In silico : Docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How to validate analytical methods for impurity profiling?

  • HPLC Protocol :

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (gradient: 30% → 70% over 25 min).
  • Validation Parameters :
  • Specificity : Resolve degradation products (e.g., hydrolyzed acetamide) .
  • LOQ : ≤0.05% w/w for process-related impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.